molecular formula C9H7ClF2O B2456778 1-Chloro-3-(3,4-difluorophenyl)propan-2-one CAS No. 1221342-53-5

1-Chloro-3-(3,4-difluorophenyl)propan-2-one

Cat. No. B2456778
CAS RN: 1221342-53-5
M. Wt: 204.6
InChI Key: BBVRSAALAJWKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Chloro-3-(3,4-difluorophenyl)propan-2-one” is a chemical compound with the CAS Number: 1221342-53-5 . It has a molecular weight of 204.6 . The IUPAC Name for this compound is 1-chloro-3-(3,5-difluorophenyl)acetone .

Mechanism of Action

1-Chloro-3-(3,4-difluorophenyl)propan-2-one exerts its biological effects by inhibiting eEF2K, which leads to the dephosphorylation of eEF2 and the inhibition of protein synthesis. This mechanism is thought to be selective for cancer cells due to their high rate of protein synthesis compared to normal cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types. In addition to its role in protein synthesis, this compound has been shown to induce autophagy, a cellular process that degrades damaged or unwanted proteins and organelles. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis, a programmed cell death process.

Advantages and Limitations for Lab Experiments

1-Chloro-3-(3,4-difluorophenyl)propan-2-one has several advantages as a research tool, including its selectivity for cancer cells and its ability to inhibit protein synthesis. However, there are also some limitations to its use. This compound is a synthetic compound that may not accurately reflect the biological activity of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Chloro-3-(3,4-difluorophenyl)propan-2-one. One area of research is the development of more potent and selective inhibitors of eEF2K. Another area of research is the investigation of the role of this compound in autophagy and its potential as a therapeutic target for diseases such as cancer and neurodegenerative disorders. Finally, the development of new synthetic methods for this compound and related compounds may lead to the discovery of novel biological activities and applications.

Synthesis Methods

1-Chloro-3-(3,4-difluorophenyl)propan-2-one can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-difluorobenzaldehyde with chloroacetone in the presence of a base to form the corresponding enamine intermediate. The enamine is then chlorinated using thionyl chloride to form the desired this compound product.

Scientific Research Applications

1-Chloro-3-(3,4-difluorophenyl)propan-2-one has been extensively used in scientific research as a chemical tool to investigate various biological processes. One of the main applications of this compound is in the study of protein synthesis. This compound has been shown to inhibit the activity of the eukaryotic elongation factor 2 kinase (eEF2K), which is responsible for the phosphorylation of eEF2, a protein involved in the elongation step of protein synthesis. By inhibiting eEF2K, this compound can selectively block protein synthesis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

1-chloro-3-(3,4-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVRSAALAJWKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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